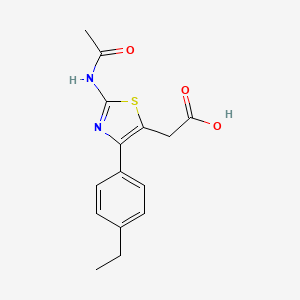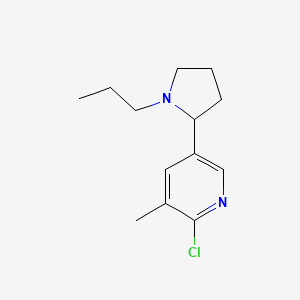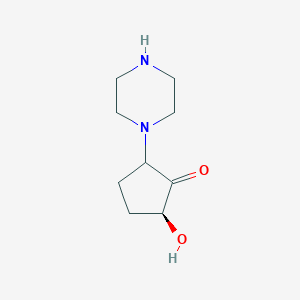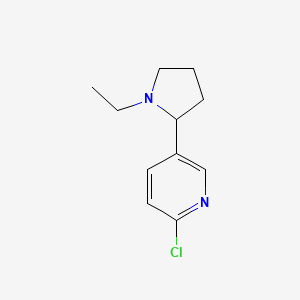
2-(3,5-Dichlorophenyl)-2-(pyrrolidin-1-yl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Dichlorophenyl)-2-(pyrrolidin-1-yl)ethanamine is a chemical compound that belongs to the class of phenylpyrrolidines
准备方法
合成路线和反应条件
2-(3,5-二氯苯基)-2-(吡咯烷-1-基)乙胺的合成通常涉及在碱(如氢化钠或碳酸钾)存在下,3,5-二氯苄基氯与吡咯烷反应。反应通常在诸如二甲基甲酰胺 (DMF) 或四氢呋喃 (THF) 等有机溶剂中,在回流条件下进行。
工业生产方法
该化合物的工业生产方法可能涉及类似的合成路线,但规模更大。需要优化反应条件,例如温度、压力和溶剂选择,以最大程度地提高产率和纯度。
化学反应分析
反应类型
氧化: 该化合物可以进行氧化反应,通常使用诸如高锰酸钾或三氧化铬等试剂,生成相应的酮或羧酸。
还原: 还原反应可以使用诸如氢化锂铝或氢气(在催化剂存在下)等试剂来进行,生成胺或醇。
取代: 亲核取代反应可能发生,尤其是在氯化苯环上,使用诸如胺或硫醇等亲核试剂。
常用试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 无水乙醚中的氢化锂铝。
取代: DMF 中的氢化钠。
主要生成物
氧化: 酮、羧酸。
还原: 胺、醇。
取代: 根据所用亲核试剂的不同,各种取代的衍生物。
科学研究应用
化学: 用作合成更复杂分子的中间体。
生物学: 研究其对生物系统(包括酶抑制或受体结合)的潜在影响。
医学: 研究其潜在的治疗特性,例如镇痛或消炎作用。
工业: 用于开发新材料或作为合成聚合物的先驱体。
作用机制
2-(3,5-二氯苯基)-2-(吡咯烷-1-基)乙胺的作用机制将取决于其具体的应用。在药物化学中,它可能与特定的受体或酶相互作用,从而改变其活性。分子靶标可能包括神经递质受体、离子通道或参与代谢途径的酶。
相似化合物的比较
类似化合物
- 2-(3,4-二氯苯基)-2-(吡咯烷-1-基)乙胺
- 2-(3,5-二氟苯基)-2-(吡咯烷-1-基)乙胺
- 2-(3,5-二甲基苯基)-2-(吡咯烷-1-基)乙胺
独特之处
2-(3,5-二氯苯基)-2-(吡咯烷-1-基)乙胺之所以独特,是因为苯环上存在两个氯原子,这可以显著影响其化学反应性和生物活性,与具有不同取代基的类似化合物相比。
属性
分子式 |
C12H16Cl2N2 |
|---|---|
分子量 |
259.17 g/mol |
IUPAC 名称 |
2-(3,5-dichlorophenyl)-2-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C12H16Cl2N2/c13-10-5-9(6-11(14)7-10)12(8-15)16-3-1-2-4-16/h5-7,12H,1-4,8,15H2 |
InChI 键 |
ILAKADBIJAKXKR-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(CN)C2=CC(=CC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)cyclopropanecarboxylic acid](/img/structure/B11814296.png)
![4-(4-{[2-Chloro-5-(trifluoromethyl)phenyl]sulfonyl}piperazin-1-yl)-4-oxobut-2-enoic acid](/img/structure/B11814302.png)




![3-Benzothiazol-2-yl-4-[3-(4-chloro-phenoxy)-phenyl]-but-3-enoic acid](/img/structure/B11814346.png)



